11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Descripción general
Descripción
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate, also known as AZ-1355, is a chemical compound . It is an effective lipid-lowering drug and can inhibit platelet aggregation in the body, improving the ratio of prostaglandin I2/thromboxane A2 in vitro .
Molecular Structure Analysis
The molecular formula of this compound is C17H17NO4, and its molecular weight is 299.32 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Lipid-Lowering Profile
The compound exhibits a lipid-lowering profile in rodents. AZ-1355, a derivative of this compound, has been found to lower serum total cholesterol and triglycerides in dietary hyperlipidemic rats. It also inhibits platelet aggregation and affects lipid profiles in other animals like golden hamsters (Wada et al., 1981).
Synthesis and Chemistry
The synthesis of [11-14C]-dibenz[b,f][1,4]oxazepine is described, involving chromium trioxide-pyridine oxidation and other chemical processes (Harrison et al., 1978).
Preparation of Isomeric Forms
Research has been conducted on the preparation of the eight possible isomeric monohydroxydibenz[b,f][1,4]oxazepin-11(10H)-ones, including their mass spectra and fragmentation patterns (Brewster et al., 1976).
Novel Polycyclic Heterocycles
The compound has been used in the synthesis of novel polycyclic heterocycles, such as dibenz[b,f][1,4]oxazocin-11 (12H)one and its derivatives (Yale & Spitzmiller, 1972).
Asymmetric Alkynylation
Asymmetric alkynylation of seven-membered cyclic imines using this compound has been achieved, enabling the synthesis of optically active derivatives (Ren et al., 2014).
Polyfluorinated Analogues
Research has explored polyfluorinated analogues of dibenz[b,f][1,4]oxazepines, which are structurally similar to 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate, for their biological activities (Gerasimova et al., 1989).
Conjugation with Other Compounds
Conjugation of dibenz[b,f][1,4]oxazepines with 2-oxindole through C-N bond linkage has been achieved, leading to novel, functionalized derivatives (Xing et al., 2006).
Reactivity Studies
Studies have investigated the reactivity of dibenz[b,f][1,4]oxazepine with various compounds, providing insights into its chemical properties and potential applications (Lawston et al., 1979).
Metabolism Studies
Research on the metabolism of dibenz[b,f]-1,4-oxazepine in various animals, including rats, rhesus monkeys, and guinea pigs, offers insights into its biological transformation (French et al., 1983).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 10-methoxy-5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-21-17(19)11-7-8-14-13(9-11)18-10-12-5-4-6-15(20-2)16(12)22-14/h4-9,18H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMRNPBEBOXDCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=C(CN2)C=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226385 | |
Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75451-07-9 | |
Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075451079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000756913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-1355 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC29TCD6Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.